3-methyl-4-(2-methyl-4-nitrophenyl)aniline
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Overview
Description
3-methyl-4-(2-methyl-4-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a methyl group attached to the phenyl ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2-methyl-4-nitrophenyl)aniline typically involves the nitration of 2-methyl-4-nitroaniline followed by a series of substitution reactions. One common method involves the following steps:
Nitration: The starting material, 2-methyl-4-nitroaniline, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group to the aromatic ring.
Substitution: The nitrated product is then reacted with methylating agents such as methyl iodide in the presence of a base like sodium hydroxide to introduce the methyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(2-methyl-4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro and carboxylic acid derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-methyl-4-(2-methyl-4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological properties. They are tested for efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-(2-methyl-4-nitrophenyl)aniline involves its interaction with specific molecular targets. The nitro group and the aniline moiety play crucial roles in its biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-nitroaniline: This compound is structurally similar but lacks the additional methyl group on the phenyl ring.
N-methyl-4-nitroaniline: Similar in structure but with a different substitution pattern on the aniline moiety.
3-methyl-4-nitroaniline: Similar but with a different position of the nitro group.
Uniqueness
3-methyl-4-(2-methyl-4-nitrophenyl)aniline is unique due to the specific arrangement of its functional groups. The presence of both a nitro group and a methyl group on the phenyl ring, along with the aniline moiety, imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
IUPAC Name |
3-methyl-4-(2-methyl-4-nitrophenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16(17)18)8-10(14)2/h3-8H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPWKPLOAAZNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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